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molecular formula C11H6ClN3O B3059488 7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine CAS No. 33360-19-9

7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine

Cat. No. B3059488
M. Wt: 231.64 g/mol
InChI Key: WGFDYVQGOQQPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006252B2

Procedure details

2-Phenyl-oxazolo[5,4-d]pyrimidin-7-ol (0.10 g, 0.43 mmol) was dissolved in 3 mL POCl3, and the mixture was refluxed under nitrogen for 6 hours. The reaction mixture was cooled to room temperature and poured onto ice water. The resulting mixture was extracted by CH2Cl2. The combined organic layers were concentrated and the residue was purified by column chromatography (EtOAc:hexanes=1:10) to afford the title compound as a white solid (73 mg, 67%). 1H NMR 400 MHz (CDCl3) δ 8.82 (s, 1H), 7.35-7.32 (m, 2H), 7.68-7.57 (m, 3H). LC-MS (ESI) m/z 232.0 (M+1).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[O:8][C:9]3[N:10]=[CH:11][N:12]=[C:13](O)[C:14]=3[N:15]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=P(Cl)(Cl)[Cl:19]>>[Cl:19][C:13]1[C:14]2[N:15]=[C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[O:8][C:9]=2[N:10]=[CH:11][N:12]=1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1OC=2N=CN=C(C2N1)O
Name
Quantity
3 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed under nitrogen for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted by CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (EtOAc:hexanes=1:10)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)OC(=N2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 73 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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